molecular formula C9H10FNO3 B13040801 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid

2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid

Cat. No.: B13040801
M. Wt: 199.18 g/mol
InChI Key: PQVZMCQAHWIISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H10FNO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-3-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde and glycine being heated together in a solvent such as ethanol or water. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate binding. Additionally, it may interact with receptors or ion channels, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid
  • 2-Amino-2-(4-fluoro-3-hydroxyphenyl)acetic acid
  • 2-Amino-2-(4-chloro-3-methoxyphenyl)acetic acid

Uniqueness

2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid is unique due to the specific substitution pattern on the phenyl ring. The presence of both a fluorine atom and a methoxy group can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVZMCQAHWIISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.